molecular formula C7H12ClN3 B1381446 1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole CAS No. 1695762-37-8

1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole

Cat. No.: B1381446
CAS No.: 1695762-37-8
M. Wt: 173.64 g/mol
InChI Key: HQKZWTJJXLUHIU-UHFFFAOYSA-N
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Description

1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole is an organic compound belonging to the triazole class. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. These compounds are known for their diverse applications in materials science, medicinal chemistry, and as synthetic intermediates.

Preparation Methods

The synthesis of 1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole typically involves the reaction of tert-butylamine with chloromethyl triazole under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols to form a variety of derivatives.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced triazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include substituted triazoles, triazole oxides, and reduced triazole derivatives.

Scientific Research Applications

1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals, particularly those targeting microbial infections and cancer.

    Materials Science: It is employed in the development of advanced materials such as polymers and coatings with enhanced properties.

    Chemical Biology: The compound is used in the study of biological processes and the development of bioactive molecules.

    Industrial Applications: It serves as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed from the compound.

Comparison with Similar Compounds

1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole can be compared with other similar compounds such as:

    1-tert-butyl-5-(chloromethyl)-1H-1,2,3,4-tetrazole: Another heterocyclic compound with similar applications but differing in the number of nitrogen atoms in the ring.

    1-tert-butyl-5-(methyl)-1H-1,2,4-triazole: A derivative with a methyl group instead of a chloromethyl group, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

1-tert-butyl-5-(chloromethyl)-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClN3/c1-7(2,3)11-6(4-8)9-5-10-11/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKZWTJJXLUHIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=NC=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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